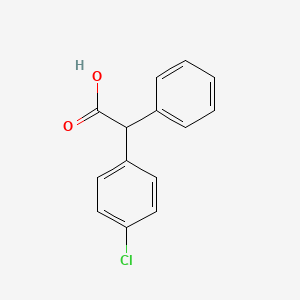

2-(4-Chlorophenyl)-2-phenylacetic acid

Vue d'ensemble

Description

2-(4-Chlorophenyl)-2-phenylacetic acid is an organic compound with the molecular formula C14H11ClO2 It is characterized by the presence of a chlorophenyl group and a phenyl group attached to an acetic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-2-phenylacetic acid typically involves the reaction of 4-chlorobenzyl chloride with benzyl cyanide in the presence of a base, followed by hydrolysis of the resulting nitrile. The reaction conditions often include the use of solvents such as toluene or dichloromethane and bases like sodium hydroxide or potassium carbonate .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes. The choice of solvents and bases can vary depending on the desired yield and purity of the final product. Optimization of reaction conditions, such as temperature and reaction time, is crucial for efficient production.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(4-Chlorophenyl)-2-phenylacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

Scientific Research Applications

2-(4-Chlorophenyl)-2-phenylacetic acid is used in scientific research across chemistry, biology, and medicine.

Pharmaceutical Development

- Serves as a key intermediate in synthesizing anti-inflammatory and analgesic drugs .

- It is used as a building block in synthesizing various organic compounds, including pharmaceuticals.

- It has been investigated for potential use in developing new drugs, particularly as intermediates in synthesizing anti-inflammatory and anticancer agents.

- A method for synthesizing 2-(2-(4-chlorphenyl)phenyl)acetic acid has been developed, highlighting its role as a key intermediate in drug synthesis .

Agricultural Chemicals

- Involved in formulating agrochemicals, enhancing crop protection products by acting as a plant growth regulator .

Biochemical Research

- Employed in studies related to enzyme inhibition and receptor binding, aiding in understanding biochemical pathways .

- It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Material Science

- Used in developing polymers and resins, contributing to creating materials with enhanced thermal and mechanical properties .

Analytical Chemistry

- Utilized as a standard in chromatographic techniques, facilitating the accurate analysis of complex mixtures in various samples .

2-Bromo-2-(4-chlorophenyl)acetic acid, a related halogenated aromatic compound, exhibits anti-inflammatory and analgesic activities. These effects are attributed to its ability to modulate specific enzymes and receptors involved in inflammatory pathways.

- Cyclooxygenase Inhibition: This compound can inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins.

- Analgesic Properties: It has demonstrated analgesic effects in animal models, suggesting its potential use in pain management therapies.

- Antitumor Activity: Derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines.

Case Studies

- Anti-inflammatory Effects: A study in a rat model of arthritis showed a significant reduction in paw edema and serum levels of inflammatory cytokines, indicating its potential as a therapeutic agent for inflammatory diseases.

- Antitumor Activity Assessment: Derivatives of this compound tested against human cancer cell lines exhibited promising anticancer activity against breast cancer and leukemia cells.

Phenylacetic Acid and Inflammation

Phenylacetic acid (PAA), a related compound, contributes to inflammation by enhancing the stimulation of polymorphonuclear leukocyte (PMNL) functions and attenuating PMNL apoptotic cell death .

- PAA increases the activation of various PMNL functions and the expression of surface activation markers while it attenuates PMNL apoptotic cell death .

- PAA significantly enhanced the stimulation of PMNL oxidative burst by Escherichia coli, phagocytosis of E. coli by PMNLs, and the expression of CD11b and CD18 at the PMNL surface .

- PAA significantly decreased PMNL apoptosis, resulting in an increased percentage of viable cells .

Mécanisme D'action

The mechanism of action of 2-(4-Chlorophenyl)-2-phenylacetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

4-Chlorophenylacetic acid: Similar in structure but lacks the phenyl group.

2-Phenylacetic acid: Similar in structure but lacks the chlorophenyl group.

2-(4-Bromophenyl)-2-phenylacetic acid: Similar in structure but has a bromine atom instead of chlorine.

Uniqueness: 2-(4-Chlorophenyl)-2-phenylacetic acid is unique due to the presence of both chlorophenyl and phenyl groups, which confer specific chemical properties and reactivity.

Activité Biologique

2-(4-Chlorophenyl)-2-phenylacetic acid (CAS 21771-88-0) is a compound that has garnered attention in various fields, particularly in pharmacology and toxicology. Its structure features a chlorophenyl group, which is known to influence biological activity, and it has been studied for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

- Molecular Formula : C14H11ClO2

- Molecular Weight : 246.69 g/mol

Antimicrobial Activity

Recent studies have evaluated the in vitro antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent. For instance, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively, with minimum inhibitory concentrations (MICs) reported in the range of 32-128 µg/mL depending on the strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. In animal models, the compound significantly reduced inflammation markers such as prostaglandins and cytokines. A study showed that administration of the compound at doses of 10-50 mg/kg resulted in a dose-dependent decrease in carrageenan-induced paw edema in rats.

Case Studies

- Case Study on Antimicrobial Resistance : A study published in Global Journal of Medical Research highlighted the effectiveness of this compound against clinical isolates of resistant bacteria. The compound's ability to disrupt bacterial membranes was noted as a potential mechanism for overcoming resistance .

- Inflammation Model : In a controlled experiment involving induced inflammation in rodents, treatment with this compound resulted in a significant reduction of inflammatory markers compared to control groups. Histological examinations revealed decreased leukocyte infiltration and tissue damage .

The biological activities of this compound can be attributed to its interaction with cellular pathways involved in inflammation and microbial growth. The compound appears to inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of pro-inflammatory prostaglandins. Additionally, its lipophilic nature allows it to penetrate bacterial membranes, disrupting cellular integrity and function.

Toxicological Profile

While the therapeutic potential is promising, it is essential to consider the toxicological aspects. Studies have indicated that high doses may lead to hepatotoxicity and nephrotoxicity in animal models, necessitating careful dose management in therapeutic applications . Long-term exposure studies are still required to fully elucidate the safety profile of this compound.

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c15-12-8-6-11(7-9-12)13(14(16)17)10-4-2-1-3-5-10/h1-9,13H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPUGNBNEKEGKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404574 | |

| Record name | 2-(4-Chlorophenyl)-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21771-88-0 | |

| Record name | 2-(4-Chlorophenyl)-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.